molecular formula C19H32O4 B8820549 4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid CAS No. 22800-25-5

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid

Cat. No.: B8820549
CAS No.: 22800-25-5
M. Wt: 324.5 g/mol
InChI Key: SLQVVNFTCYVCPB-UHFFFAOYSA-N
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Description

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a long tridecyl chain, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tridecyl Chain: The long tridecyl chain is introduced through alkylation reactions, often using tridecyl halides in the presence of strong bases.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The furan ring and the tridecyl chain can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Tridecylfuran: Lacks the keto and carboxylic acid groups, resulting in different chemical properties.

    4-Methyl-5-oxo-3-furoic acid: Shorter alkyl chain, leading to different solubility and reactivity.

    2,5-Dihydro-4-methyl-5-oxo-3-furoic acid: Absence of the tridecyl chain, affecting its hydrophobicity and interactions.

Uniqueness

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid is unique due to its combination of a long hydrophobic chain and multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

22800-25-5

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16H,3-14H2,1-2H3,(H,20,21)

InChI Key

SLQVVNFTCYVCPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O

Origin of Product

United States

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